molecular formula C12H13NO4 B1217678 (R)-1-(p-Methoxybenzoyl)-3-hydroxy-2-pyrrolidinone CAS No. 78340-51-9

(R)-1-(p-Methoxybenzoyl)-3-hydroxy-2-pyrrolidinone

Cat. No. B1217678
Key on ui cas rn: 78340-51-9
M. Wt: 235.24 g/mol
InChI Key: ZUSPUYXHFZBBBB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04461906

Procedure details

5.0 g of (R)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinyl-chloroacetate are treated in pyridine with thiourea and ethanol according to the procedure described in paragraph (c) of Example 5; the reaction time amounting to 45 minutes. The residue obtained after working-up the ethyl acetate extracts is stirred in ether, the insoluble constituents being filtered off and recrystallised from diisopropyl ether. There is obtained (R)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone of melting point 123°-124° C.; [α]D20 =+214°; [α]54620 =+264°; [α]36520 =+1212° (c=1.0 in chloroform).
Name
(R)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinyl-chloroacetate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
(R)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone

Identifiers

REACTION_CXSMILES
COC1C=CC(C(N2CCC([C@@H](Cl)C([O-])=O)C2=O)=O)=CC=1.NC(N)=S.C(O)C.[CH3:29][O:30][C:31]1[CH:36]=[CH:35][C:34]([C:37]([N:39]2[C:43](=[O:44])[CH:42]([OH:45])[CH2:41][CH2:40]2)=[O:38])=[CH:33][CH:32]=1>N1C=CC=CC=1.CCOCC.C(OCC)(=O)C>[CH3:29][O:30][C:31]1[CH:32]=[CH:33][C:34]([C:37]([N:39]2[CH2:40][CH2:41][C@@H:42]([OH:45])[C:43]2=[O:44])=[O:38])=[CH:35][CH:36]=1

Inputs

Step One
Name
(R)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinyl-chloroacetate
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C(=O)N2C(C(CC2)[C@H](C(=O)[O-])Cl)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)N2CCC(C2=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained
FILTRATION
Type
FILTRATION
Details
the insoluble constituents being filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from diisopropyl ether

Outcomes

Product
Details
Reaction Time
45 min
Name
(R)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone
Type
product
Smiles
COC1=CC=C(C(=O)N2C([C@@H](CC2)O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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